7-Amino-8-iodoketanserin
Overview
Description
7-Amino-8-iodoketanserin is a derivative of ketanserin, a compound known for its affinity for serotonin receptors. This compound has been modified to include an iodine atom, which makes it useful in various scientific applications, particularly in imaging and binding studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8-iodoketanserin typically involves the iodination of 7-aminoketanserin. The process begins with the iodination of 7-aminoketanserin using sodium iodide in the presence of chloramine T. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position. The product is then purified to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
7-Amino-8-iodoketanserin can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide can be used to replace the iodine atom, forming azido derivatives.
Oxidation and Reduction: Common oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Azido derivatives and other substituted products.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
7-Amino-8-iodoketanserin has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other derivatives and studying reaction mechanisms.
Biology: Employed in binding studies to investigate interactions with biological targets, particularly serotonin receptors.
Medicine: Utilized in imaging studies, especially in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), to visualize biological processes.
Mechanism of Action
The primary mechanism of action of 7-Amino-8-iodoketanserin involves its interaction with serotonin receptors. The compound binds to these receptors, influencing their activity and modulating neurotransmitter signaling. This interaction is crucial for its use in imaging studies, where it helps visualize the distribution and density of serotonin receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
7-Azido-8-iodoketanserin: Another derivative of ketanserin with an azido group instead of an amino group.
Ketanserin: The parent compound, known for its high affinity for serotonin receptors.
Dihydrotetrabenazine: A compound used in similar imaging studies for vesicular monoamine transporters.
Uniqueness
7-Amino-8-iodoketanserin is unique due to its specific modifications, which enhance its utility in imaging and binding studies. The presence of the iodine atom allows for radioiodination, making it particularly valuable for non-invasive imaging techniques like PET and SPECT .
Properties
IUPAC Name |
7-amino-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-8-(125I)iodanyl-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FIN4O3/c23-15-3-1-13(2-4-15)20(29)14-7-9-27(10-8-14)11-12-28-21(30)16-5-6-17(25)18(24)19(16)26-22(28)31/h1-6,14H,7-12,25H2,(H,26,31)/i24-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIQEEZFSFFWGV-XXFZXMJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)I)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)[125I])NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FIN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147197 | |
Record name | 7-Amino-8-iodoketanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105554-25-4 | |
Record name | 7-Amino-8-iodoketanserin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105554254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-8-iodoketanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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